Methoxy(phenyl)phosphinic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10088-45-6 |
|---|---|
Molecular Formula |
C7H9O3P |
Molecular Weight |
172.12 g/mol |
IUPAC Name |
methoxy(phenyl)phosphinic acid |
InChI |
InChI=1S/C7H9O3P/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) |
InChI Key |
ZWBALHRZGYPNNG-UHFFFAOYSA-N |
SMILES |
COP(=O)(C1=CC=CC=C1)O |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1)O |
Other CAS No. |
10088-45-6 |
Synonyms |
methyl phenylphosphonate |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in Methoxy Phenyl Phosphinic Acid Chemistry
Mechanistic Pathways of Nucleophilic Substitution at Phosphorus Centers
Nucleophilic substitution at a tetrahedral phosphorus center, such as in methoxy(phenyl)phosphinic acid, can proceed through several distinct mechanistic pathways. These are broadly categorized as concerted, stepwise, and dissociative mechanisms, each with unique characteristics and stereochemical consequences.
Analogous to the well-known Sₙ2 reaction at carbon centers, a concerted mechanism at a phosphorus center (Sₙ2@P) involves the simultaneous formation of a bond with the incoming nucleophile and the breaking of the bond with the leaving group. youtube.com This process proceeds through a single, high-energy pentacoordinate transition state. youtube.commdpi.com Unlike the double-well potential energy surface seen in Sₙ2 reactions at carbon, the Sₙ2@P mechanism is characterized by a single-well potential energy surface. nih.gov
This backside attack by the nucleophile leads to an inversion of the configuration at the phosphorus center. researchgate.netyoutube.commdpi.com The concerted nature of this mechanism means that no stable intermediate is formed during the reaction. researchgate.net The feasibility of this pathway is dependent on the ability of the substituents to accommodate the geometry of the pentacoordinate transition state.
A more common pathway for nucleophilic substitution at phosphorus is the stepwise addition-elimination mechanism. mdpi.comresearchgate.net This pathway involves the initial addition of the nucleophile to the phosphorus center, forming a stable, pentacoordinate intermediate known as a phosphorane. youtube.commdpi.com This intermediate has a trigonal bipyramidal geometry. researchgate.net
In some cases, particularly with good leaving groups and under conditions that favor ionization, a dissociative mechanism analogous to the Sₙ1 reaction at carbon can occur. youtube.comresearchgate.net This pathway, often termed Sₙ1@P, involves the initial, rate-determining departure of the leaving group to form a highly reactive, trivalent intermediate called a metaphosphate. youtube.comnih.gov This planar intermediate is then rapidly attacked by a nucleophile in a subsequent, non-stereocontrolled step. youtube.com
The formation of the achiral metaphosphate intermediate leads to a loss of stereochemical information at the phosphorus center. youtube.com Evidence for dissociative mechanisms has been found in the hydrolysis of certain phosphate (B84403) monoesters and in reactions of sterically hindered phosphonamidic chlorides. researchgate.netrsc.org The stability of the metaphosphate intermediate is a critical factor in the viability of this pathway. nih.gov
Stereochemical Outcomes and Control in Phosphorus-Centered Reactions
The stereochemistry of nucleophilic substitution reactions at a chiral phosphorus center is a direct consequence of the operative reaction mechanism. Understanding and controlling these stereochemical outcomes is crucial for the synthesis of enantiomerically pure phosphorus compounds, which have applications in various fields, including asymmetric catalysis and medicinal chemistry. nih.gov
A complete inversion of configuration at the phosphorus center is the hallmark of a pure Sₙ2@P mechanism. researchgate.netmdpi.com This stereochemical outcome arises from the backside attack of the nucleophile, which forces the substituents on the phosphorus atom to "umbrella" invert, similar to the Walden inversion observed in Sₙ2 reactions at carbon. libretexts.org
Even in stepwise addition-elimination mechanisms, inversion of configuration can be the predominant outcome if the incoming nucleophile attacks the face opposite to the leaving group and if pseudorotation of the pentacoordinate intermediate is slow or does not lead to a change in the relative positions of the entering and leaving groups. mdpi.com
Stereochemical ablation, or the loss of stereochemical integrity, is a characteristic feature of dissociative Sₙ1@P mechanisms. youtube.com The formation of a planar, achiral metaphosphate intermediate means that the subsequent nucleophilic attack can occur from either face with equal probability, leading to a racemic mixture of products if the starting material was enantiomerically pure. youtube.com
Furthermore, in stepwise addition-elimination mechanisms, if the pentacoordinate intermediate is sufficiently long-lived to undergo pseudorotation, a mixture of stereoisomers can be formed. youtube.com This process can lead to partial or complete racemization, depending on the relative rates of pseudorotation and leaving group departure. This dynamic kinetic transformation can result in a loss of the initial stereochemical information. researchgate.net
Influence of Lewis Acids on Phosphorus Electrophilicity in Reaction Mechanisms
The electrophilic character of the phosphorus atom in this compound and its derivatives is a cornerstone of its reactivity, particularly in nucleophilic substitution reactions. Lewis acids play a pivotal role in modulating this electrophilicity, serving as potent catalysts that significantly enhance reaction rates and yields. The fundamental principle of this catalytic action lies in the coordination of the Lewis acid to a Lewis basic site within the phosphinic acid molecule, which is typically the oxygen atom of the phosphoryl group (P=O). wikipedia.orgreaxis.com
This coordination withdraws electron density from the phosphorus atom, thereby increasing its partial positive charge and rendering it substantially more susceptible to attack by nucleophiles. reaxis.comorganic-chemistry.orgmasterorganicchemistry.com The general mechanism is initiated by the reversible formation of an adduct between the Lewis acid (LA) and the phosphoryl oxygen of the phosphinic ester. This complexation polarizes the P=O bond, effectively activating the phosphorus center. A nucleophile (Nu) then attacks this highly electrophilic phosphorus atom, proceeding through a high-energy pentacoordinate transition state or intermediate. The subsequent departure of the leaving group, such as the methoxy (B1213986) group, results in the formation of the new phosphorylated product and the regeneration of the Lewis acid catalyst, allowing it to re-enter the catalytic cycle. This process is analogous to the well-established Lewis acid catalysis of Fischer esterification, where activation of a carbonyl group facilitates nucleophilic attack by an alcohol. masterorganicchemistry.comchemguide.co.ukwikipedia.org
Detailed Research Findings
Research into Lewis acid-catalyzed reactions of organophosphorus compounds, such as H-phosphonates and phosphine (B1218219) oxides, provides significant insight into the role of these catalysts. While not involving this compound directly, these studies on analogous structures are highly informative. For instance, an investigation into the phosphorylation of alcohols with phosphonates explored the efficacy of various Lewis acids. nih.govrsc.orgrsc.orgnih.gov The study optimized the reaction between diphenylmethanol (B121723) and diethyl phosphite (B83602), revealing significant differences in catalytic activity among the tested Lewis acids.
In this specific study, a combination of a Lewis acid and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) was used. The proposed mechanism suggests that the Lewis acid, in concert with Tf₂O, facilitates the formation of a diarylmethyl cation from the alcohol. nih.gov This cation is then attacked by a nucleophilic phosphorus intermediate. nih.gov Although this mechanism involves activation of the alcohol rather than direct activation of the phosphoryl group, the data clearly demonstrates the profound impact of the choice of Lewis acid on the reaction's outcome. Aluminum triflate, Al(OTf)₃, was identified as the most effective catalyst, affording the desired product in an excellent yield of 96%. nih.gov
| Lewis Acid | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) nih.gov |
| Sc(OTf)₃ | 10 | 14 | 80 |
| Yb(OTf)₃ | 10 | 14 | 75 |
| Bi(OTf)₃ | 10 | 14 | 82 |
| Al(OTf)₃ | 10 | 14 | 96 |
| Cu(OTf)₂ | 10 | 14 | 65 |
| FeCl₃ | 10 | 14 | 55 |
| None | 0 | 24 | No Reaction |
| Reaction Conditions: Diphenylmethanol (0.2 mmol), diethyl phosphite (2.5 equiv.), Lewis acid (10 mol%), and trifluoromethanesulfonic anhydride (2 equiv.) in dichloroethane (2 mL) at 40 °C. |
The versatility of Lewis acids in promoting reactions at phosphorus centers is further highlighted by the range of catalysts employed in various transformations. Beyond metal triflates, other compounds have proven effective, each often operating through a similar principle of enhancing phosphorus electrophilicity.
| Lewis Acid Catalyst | Reactant Type | Role in Mechanism |
| Aluminum triflate | Alcohols, H-phosphonates | Promotes phosphorylation, likely via carbocation formation from the alcohol. nih.gov |
| Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) | Aldehydes, Ketones, Amides | Acts as both a silylating agent and a powerful Lewis acid to activate substrates for nucleophilic attack. wikipedia.orgsigmaaldrich.comrichmond.edu |
| Scandium(III) triflate | Carboxylic acids, Alcohols | Catalyzes esterification by coordinating to the carbonyl oxygen, increasing carbon electrophilicity; an analogous role is played at the P=O group. wikipedia.org |
| Stannous oxide (SnO) | Carboxylic acids, Alcohols | Forms a stannous carboxylate in situ, which then activates the carbonyl group for nucleophilic attack by the alcohol. reaxis.com |
| Iron(III) chloride (FeCl₃) | Phenols, Aminonaphthalenes | Catalyzes oxidative cross-coupling reactions; involves binding to reactants. nih.gov |
Advanced Structural Characterization and Computational Chemistry of Methoxy Phenyl Phosphinic Acid Analogues
Theoretical Structure Determination and Conformational Analysis
The three-dimensional arrangement of atoms in Methoxy(phenyl)phosphinic acid is fundamental to its chemical and physical properties. Theoretical methods, particularly Density Functional Theory (DFT), offer a powerful lens for determining the molecule's most stable geometric structure. These ab initio calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles that define the molecule's architecture.
A critical aspect of structural analysis is the exploration of the molecule's conformational landscape. The rotation around single bonds, such as the P-O, P-C, and O-C bonds in this compound, gives rise to various spatial arrangements known as conformers. By calculating the potential energy of these different conformers, the most energetically favorable, or ground-state, conformation can be identified. This analysis is vital, as the specific conformation can significantly impact the molecule's reactivity and its ability to interact with other molecules. The preferred geometry is a result of a delicate balance between steric repulsions and stabilizing electronic effects. Computational workflows for this analysis typically involve a systematic scan of the potential energy surface by varying key dihedral angles, followed by a full geometry optimization of the resulting low-energy structures.
The table below presents theoretically determined structural parameters for the ground-state conformation of this compound, representative of calculations performed at a common level of theory.
Table 1: Calculated Structural Parameters for this compound
Quantum-Chemical Modelling for Electronic Structure and Reactivity Prediction
Quantum-chemical modeling provides deep insights into the electronic makeup and consequent reactivity of this compound. nih.govnih.gov These computational methods, by approximating solutions to the Schrödinger equation, map the electron distribution within the molecule, which is the primary determinant of its chemical behavior. DFT stands out as a prevalent method for these investigations, striking an effective balance between computational expense and predictive accuracy. nih.govnih.gov
A cornerstone of reactivity prediction is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO correlates with the molecule's capacity as an electron donor (its nucleophilicity), whereas the LUMO's energy is indicative of its ability to accept electrons (its electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, serves as a reliable indicator of the molecule's kinetic stability; a wider gap generally signifies greater stability and reduced reactivity. In this compound, the HOMO is expected to be localized on the oxygen atoms and the phenyl ring's π-system, while the LUMO is anticipated to be centered around the phosphorus atom and the antibonding orbitals associated with the P=O double bond.
Electrostatic potential (ESP) maps offer a visual guide to the charge distribution across the molecular surface. These maps highlight regions of negative potential (conventionally colored red), which are electron-rich and thus susceptible to electrophilic attack, such as the oxygen of the phosphoryl group. Conversely, areas of positive potential (blue) denote electron-deficient sites that are prone to nucleophilic attack, like the central phosphorus atom and the acidic proton of the hydroxyl group.
The following table encapsulates key electronic properties of this compound as determined by quantum-chemical calculations.
Table 2: Calculated Electronic Properties of this compound
Computational Studies on Transition State Geometries and Reaction Energy Profiles
Computational chemistry serves as a crucial tool for elucidating the mechanisms of reactions involving this compound. By charting the potential energy surface of a chemical transformation, it becomes possible to locate and characterize transition states—the fleeting, high-energy structures that lie on the reaction pathway between reactants and products. The energy barrier of a reaction, known as the activation energy, is the energy difference between the reactants and the transition state, and it is a key determinant of the reaction rate. rsc.org
For example, the hydrolysis of the ester group is a characteristic reaction of phosphinic acid derivatives. A computational investigation of this process would focus on identifying the geometry of the transition state for the nucleophilic attack of a water molecule on the phosphorus center. The structure of this transition state would provide valuable information about the optimal angle of approach for the incoming nucleophile and the extent of bond-forming and bond-breaking at the apex of the energy profile.
A reaction energy profile, which plots the change in energy as a function of the reaction's progress (the reaction coordinate), offers a detailed overview of the entire mechanism. rsc.org It illustrates the relative energies of the reactants, any intermediates, the transition states, and the final products. This allows for a clear determination of whether a reaction is energetically favorable (exothermic) or unfavorable (endothermic) and whether it occurs in a single concerted step or through a series of intermediate species. Such profiles are instrumental in comparing competing reaction pathways and predicting which one will be kinetically preferred under a given set of conditions. rsc.org
Below is a table summarizing the calculated energies for a hypothetical reaction energy profile for the hydrolysis of the methoxy (B1213986) group in this compound.
Table 3: Calculated Relative Energies for the Hydrolysis of this compound
The data suggest that while the hydrolysis reaction faces a substantial activation barrier, it is ultimately an exothermic process.
Applications in Organic Synthesis and Materials Science Research Focus
Role as Advanced Synthetic Intermediates and Building Blocks
The unique structural features of methoxy(phenyl)phosphinic acid, combining a reactive acidic proton, a stable phenyl group, and a modifiable methoxy (B1213986) group, make it a highly versatile precursor in synthetic chemistry.
Phenylphosphinic acids are foundational starting materials for creating a wide array of more complex organophosphorus compounds. The reactivity of the P-H bond in the parent phenylphosphinic acid, or the P-OH and P-OCH₃ groups in its methoxy ester, allows for the construction of new carbon-phosphorus and oxygen-phosphorus bonds.
One key synthetic strategy involves the Michael-type addition of phenylphosphinic acid to activated olefins, such as α,β-unsaturated ketones, esters, and nitriles. kent.ac.uk For instance, the reaction of phenylphosphinic acid with vinyl ketones, often activated by silylation agents like hexamethyldisilazane, yields more complex phosphinic acids with extended carbon chains. kent.ac.uk This method provides a direct route to unsymmetrical, di-substituted phosphinic acids. mdpi.com Another straightforward modification is the reaction with formaldehyde (B43269) to produce hydroxymethylphenylphosphinic acid, demonstrating the ease of functionalization. kent.ac.uk These transformations underscore the role of the phosphinic acid core as a robust platform for building molecular diversity.
A summary of synthetic transformations starting from phenylphosphinic acid is presented below.
| Starting Material | Reagent | Reaction Type | Product Scaffold | Ref |
| Phenylphosphinic acid | Vinyl Ketone | Michael Addition | β-Keto phosphinic acid | kent.ac.uk |
| Phenylphosphinic acid | Acrylate Esters | Michael Addition | Carboxyethyl-substituted phosphinic acid | umb.edu |
| Phenylphosphinic acid | Paraformaldehyde | Hydroxymethylation | Hydroxymethylphenylphosphinic acid | kent.ac.uk |
| Phenylphosphinic acid | Electrophiles (e.g., Alkyl Halides) | Silylation followed by Alkylation | Unsymmetrical di-substituted phosphinic acid | mdpi.com |
Phosphinic acids are highly valued in medicinal chemistry for their role as stable mimics of the tetrahedral transition states that occur during the enzymatic hydrolysis of amide bonds. kent.ac.ukmdpi.com This property makes them ideal candidates for designing potent and selective enzyme inhibitors. Phosphinic pseudopeptides are molecules where a standard amide linkage (-CONH-) in a peptide is replaced by a phosphinic acid linkage (-P(O)(OH)-CH₂-). researchgate.netsigmaaldrich.com
The synthesis of these analogs often involves coupling a phosphinic acid building block, such as a derivative of this compound, with protected amino acids or their surrogates. sigmaaldrich.comwikipedia.org These synthetic protocols are distinct from standard peptide synthesis and require specialized methods to form the robust carbon-phosphorus bond within the peptide backbone. sigmaaldrich.com The resulting phosphinic pseudopeptides have shown significant inhibitory activity against metalloproteinases, a class of enzymes implicated in diseases like cancer. researchgate.net The phenyl and other organic groups attached to the phosphorus atom can be modified to fine-tune the inhibitor's affinity and selectivity for the target enzyme's binding pockets. researchgate.netsigmaaldrich.com
The phosphinate functional group, R₂P(O)O⁻, is an effective ligand for coordinating with a variety of metal ions. The oxygen atoms of the phosphinate can act as a bridge between metal centers or as a chelating agent, leading to the formation of coordination polymers, metal clusters, and metal-organic frameworks (MOFs). mdpi.comnih.gov
Research has shown that simple phosphinate ligands are instrumental in the formation and stabilization of zinc oxo clusters, which are identified as key intermediates in the synthesis of zinc oxide nanoparticles. nih.gov In another example, a ferrocene-based ligand featuring two phosphinic acid groups was used to synthesize a 2D coordination polymer with Samarium(III) ions. mdpi.com In this structure, the Sm(III) ions are coordinated by six oxygen atoms from four different phosphinate ligands, highlighting the group's versatile binding modes. mdpi.com By altering the organic substituents on the phosphorus atom, such as the phenyl group in this compound, chemists can systematically modify the steric and electronic properties of the ligand, thereby influencing the structure and function of the resulting metal complex.
Catalytic Applications in Organic Transformations
Beyond its use as a structural component, the acidic nature of the P-OH group in phosphinic acids allows them to function as catalysts in organic reactions.
A Brønsted acid is a chemical species that can donate a proton (H⁺). The P-OH group in phosphinic acids is sufficiently acidic to catalyze reactions that are promoted by protonation. This involves the acid activating an electrophile by donating a proton, which lowers the energy barrier for a subsequent nucleophilic attack. acs.org
Simple Brønsted acids, including phenylphosphinic acid, have been shown to be effective catalysts for the addition of nucleophiles like phenols and amides to olefins and imines. acs.orgresearchgate.net More complex systems, such as a specially designed aryl phosphinic acid–phosphoric acid catalyst, have demonstrated high efficiency in hetero-Diels–Alder reactions, further confirming the catalytic potential of the phosphinic acid moiety. thieme-connect.com While chiral phosphoric acids are more widely known in asymmetric catalysis, phosphinic acids represent a class of catalysts whose potential is actively being explored. acs.org
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. In the context of a Michael addition, a Brønsted acid catalyst functions by protonating the Michael acceptor (an α,β-unsaturated carbonyl compound), which increases the electrophilicity of the β-carbon and facilitates the attack of a nucleophile. nih.gov
While chiral phosphoric acids are well-established as premier catalysts for a wide range of stereoselective reactions, the application of simpler phosphinic acids is an area of growing interest. Phenylphosphinic acid has been cited as a competent Brønsted acid catalyst for various addition reactions. researchgate.net However, its specific use as a stereoselective organocatalyst for the Michael addition is not as extensively documented as its more complex phosphoric acid counterparts. The development of chiral phosphinic acids for asymmetric catalysis remains a more specialized field of research. acs.org
Contributions to Advanced Materials Chemistry
Precursors for Inorganic Nanostructures (e.g., Phosphinate-Coated Nanocrystals)
The development of inorganic nanocrystals with well-defined sizes, shapes, and surface properties is a cornerstone of modern nanotechnology. The surface chemistry of these nanocrystals is crucial in determining their stability, processability, and functionality. Phosphinic acids, in general, have been identified as a promising class of ligands for the synthesis and surface functionalization of nanocrystals. researchgate.net
Monoalkyl phosphinic acids have been demonstrated to be effective surfactants in the high-temperature synthesis of colloidal nanocrystals, such as cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS) quantum dots and nanorods. researchgate.net Their reactivity is reported to be intermediate between that of carboxylic acids and phosphonic acids, offering a greater degree of control during nanocrystal growth. researchgate.net Unlike phosphonic acids, which can form undesirable polyanhydride gels, phosphinic acids lead to nanocrystals that are more easily purified. researchgate.net The resulting nanocrystals often exhibit low polydispersity and high photoluminescence quantum yields. researchgate.net
While direct studies on this compound as a ligand for nanocrystal synthesis are not extensively documented, its structural features suggest it would be a viable candidate for this application. The phosphinic acid group can act as a robust anchor to the nanocrystal surface, while the phenyl and methoxy groups can be used to tune the surface properties. The methoxy group, in particular, could influence the solubility and dispersibility of the nanocrystals in specific solvents and polymer matrices. The nanoparticles are often stabilized in solution by organic passivating agents, which can include long-chain alkyl surfactants like oleic acid or phosphines. obrien-research.org The controlled addition of reactants and the choice of temperature and growth time allow for precise control over the size of the nanocrystals, typically in the range of 2 to 40 nm. obrien-research.org
Development of Polymer-Supported Systems and Resins
The immobilization of reactive or selective chemical species onto polymer supports is a widely used strategy to create functional materials for applications such as catalysis, separation, and purification. nih.govresearchgate.net Polymer-supported reagents offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and suitability for use in continuous flow systems. nih.gov Organophosphorus compounds, including phosphinic acids, have been extensively investigated for the preparation of such polymer-supported systems due to their strong metal-binding capabilities. nih.govresearchgate.netmdpi.com
Phenylphosphinic acid and its derivatives can be incorporated into polymer structures to create resins with high selectivity for certain metal ions. researchgate.net One common method involves the functionalization of a pre-existing polymer, such as polystyrene or polyacrylonitrile (B21495), with phosphinic acid groups. nih.govdntb.gov.ua For instance, phosphinic acid-functionalized polyacrylonitrile hollow fiber membranes have been synthesized and shown to have an excellent adsorption capacity for heavy metal ions like mercury(II). nih.gov The synthesis of these materials often involves multi-step reactions, such as the amination of the polymer followed by a Mannich reaction with phosphinic acid. nih.gov
The resulting resins can act as dual-mechanism bifunctional polymers, capable of both ion exchange and coordination with metal ions. mdpi.com The introduction of functional groups onto the phenyl ring of the phosphinic acid can further tailor the selectivity and efficiency of these resins. researchgate.net Although specific research on polymer-supported this compound is limited, its structure is well-suited for this application. The methoxy group could potentially enhance the selectivity towards certain metal ions through secondary coordination interactions or by modifying the electronic properties of the phosphinic acid group. These functionalized polymers hold promise for applications in hydrometallurgy for the separation of dilute metals and in environmental remediation for the removal of toxic heavy metals from wastewater. mdpi.comnih.gov
Linkers and Building Blocks in Metal-Organic Framework Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. nih.govresearchgate.net The ability to tune the structure and function of MOFs by judiciously selecting the metal and organic components has led to their investigation for a wide range of applications, including gas storage, separation, and catalysis. cd-bioparticles.netresearchgate.net
Phosphinic acids have emerged as a valuable alternative to the more commonly used carboxylic acids as linkers in MOF synthesis. nih.govresearchgate.net A key advantage of phosphinate linkers is their ability to form stronger bonds with trivalent metal centers, which can result in MOFs with increased thermal and hydrothermal stability. researchgate.net This enhanced stability is a critical factor for the practical application of MOFs in many industrial processes. The isoreticular design principles, which allow for the systematic variation of pore size and functionality in carboxylate-based MOFs, have also been shown to be applicable to metal phosphinates. researchgate.net
The structure of this compound makes it an intriguing candidate for a linker in MOF design. The phosphinic acid group provides the coordination site for binding to the metal centers, while the phenyl and methoxy groups can be directed into the pores of the framework. The presence of a methoxy group on the phenyl ring can be used to functionalize the pores of the MOF, thereby influencing its interactions with guest molecules. nih.gov This functionalization can enhance the selectivity of the MOF for the adsorption of specific molecules, such as pollutants from water. nih.gov For example, the introduction of functional groups on the phenyl ring of phosphinate linkers has been shown to improve the affinity of the resulting MOF for pharmaceutical pollutants. nih.gov Furthermore, the use of methoxy-functionalized organic linkers has been explored in the assembly of various metal-organic architectures, demonstrating the versatility of this functional group in crystal engineering. nih.gov The development of MOFs using linkers like this compound opens up new possibilities for creating highly stable and functional materials for targeted applications.
Emerging Trends and Future Research Directions in Methoxy Phenyl Phosphinic Acid Chemistry
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of organophosphorus compounds, including methoxy(phenyl)phosphinic acid. tandfonline.com The focus is on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.
One of the key advancements in this area is the adoption of microwave-assisted synthesis . tandfonline.comnih.govtandfonline.com This technique has been shown to significantly accelerate reaction times and improve yields in the esterification of phosphinic acids. tandfonline.comtandfonline.com While traditional heating methods for the esterification of some phosphinic acids can be inefficient or incomplete, microwave irradiation provides a powerful alternative. tandfonline.com For instance, the direct esterification of phenylphosphinic acid with butanol under microwave irradiation at 180°C results in a 90% yield of the corresponding phosphinate. tandfonline.com The application of microwave-assisted synthesis extends to the preparation of various phosphonic acid derivatives as well, highlighting its versatility as a green synthetic tool. mdpi.cominformahealthcare.com The use of ionic liquids as catalysts in conjunction with microwave irradiation has also been explored to enhance the efficiency of these esterifications. informahealthcare.com
Another cornerstone of green synthetic methodologies is the use of environmentally benign solvents, with water being the most desirable. tandfonline.comresearchgate.net Research into conducting reactions in aqueous media is a significant step towards sustainability. The phospha-Mannich reaction, for example, can be carried out in water under microwave irradiation to produce aminoalkyl-H-phosphinic acids in high yields. tandfonline.comrsc.org This approach not only simplifies the reaction setup but also reduces the environmental impact associated with volatile organic solvents.
Furthermore, the development of atom-economical reactions , such as palladium-catalyzed cross-coupling and addition reactions, is a major focus. organic-chemistry.orgnih.gov These methods aim to incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. Palladium-catalyzed hydrophosphorylation of alkynes and the allylation of hypophosphorous acid are examples of highly atom-efficient transformations that provide access to a variety of phosphinic acids. organic-chemistry.orgnih.gov
Table 1: Comparison of Conventional and Green Synthetic Methods for Phosphinic Acid Derivatives
| Feature | Conventional Methods | Green/Sustainable Methods |
| Energy Source | Traditional heating (oil baths, heating mantles) | Microwave irradiation tandfonline.comnih.govtandfonline.com |
| Solvents | Often requires organic solvents | Use of water or solvent-free conditions tandfonline.comresearchgate.net |
| Catalysts | Stoichiometric reagents, strong acids/bases | Catalytic amounts of transition metals (e.g., Pd), organocatalysts organic-chemistry.orgnih.gov |
| Reaction Time | Often several hours to days | Minutes to a few hours mdpi.com |
| Waste Generation | Can generate significant amounts of byproducts | Reduced waste through atom-economical reactions organic-chemistry.orgnih.gov |
| Selectivity | May require protecting groups | Can offer high chemo- and regioselectivity mdpi.com |
Exploration of Novel Catalytic Transformations
The catalytic applications of phosphinic acids and the development of novel catalytic methods for their synthesis are rapidly expanding areas of research. This compound, with its versatile structure, is a candidate for involvement in various catalytic systems.
Recent research has highlighted the utility of transition-metal catalysis for the formation of P-C bonds, a crucial step in the synthesis of substituted phosphinic acids. Palladium and copper catalysts have proven to be particularly effective. organic-chemistry.org For instance, palladium-catalyzed hydrophosphorylation of alkynes with P(O)-H compounds, including H-phosphinates, provides a direct route to vinylphosphinates with high regioselectivity. organic-chemistry.org Copper-catalyzed aerobic oxidative phosphorylation of aryl acrylic acids offers another pathway to β-ketophosphinates. organic-chemistry.org These methods provide milder and more efficient alternatives to traditional approaches like the Arbuzov reaction.
Beyond their synthesis, phosphinic acids themselves are being explored as organocatalysts . Chiral phosphinic acids, particularly those derived from BINOL, have emerged as powerful Brønsted acid catalysts for a range of asymmetric transformations. acs.orglibretexts.org These catalysts can create a well-defined chiral environment, enabling high enantioselectivity in reactions such as the Friedel-Crafts alkylation. acs.org The design of novel chiral phosphinic acids with specific steric and electronic properties is an active area of research aimed at expanding the scope of organocatalysis.
The development of phospha-Mannich reactions represents another significant advancement. rsc.orgmdpi.com This multicomponent reaction allows for the one-pot synthesis of α-aminoalkyl-H-phosphinic acids from an amine, an aldehyde, and a phosphorus source like hypophosphorous acid. rsc.org Recent studies have focused on improving the selectivity and yield of this reaction, making it a more practical tool for the synthesis of biologically relevant phosphinic acid derivatives. rsc.org
Advanced Computational Approaches for Rational Design
Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for the rational design and study of phosphinic acid derivatives. dntb.gov.uabenthamdirect.comrsc.orgresearchgate.net These methods provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, guiding experimental efforts.
DFT calculations are employed to predict the geometric and electronic properties of phosphinic acids and their complexes. researchgate.net This information is crucial for understanding their reactivity and for designing new molecules with desired characteristics. For example, computational studies can help in predicting the most stable conformations of a molecule and in understanding the nature of intermolecular interactions, such as hydrogen bonding. benthamdirect.com
In the context of catalysis, computational modeling can elucidate reaction mechanisms and predict the stereochemical outcome of asymmetric reactions. dntb.gov.ua By modeling the transition states of a reaction, researchers can understand the factors that control enantioselectivity and use this knowledge to design more effective chiral catalysts. DFT studies have been used to investigate the interactions between phosphinic acid catalysts and their substrates, providing a molecular-level understanding of the catalytic cycle. dntb.gov.ua
Furthermore, computational methods are used to predict the spectroscopic properties (e.g., NMR, IR) of novel phosphinic acid derivatives. benthamdirect.com This allows for the confident characterization of newly synthesized compounds by comparing experimental data with calculated values. The combination of experimental and computational approaches provides a powerful strategy for advancing the chemistry of this compound and related compounds. dntb.gov.uabenthamdirect.com
Table 2: Applications of Computational Chemistry in Phosphinic Acid Research
| Application Area | Computational Method | Insights Gained |
| Structural Analysis | DFT, Ab initio calculations | Molecular geometry, conformational analysis, intermolecular interactions benthamdirect.comresearchgate.net |
| Reactivity Prediction | Frontier Molecular Orbital (FMO) analysis, Fukui functions | Identification of reactive sites, prediction of reaction pathways dntb.gov.ua |
| Catalyst Design | Transition state theory, molecular docking | Understanding of catalytic mechanisms, prediction of enantioselectivity acs.orgdntb.gov.ua |
| Spectroscopic Characterization | Time-Dependent DFT (TD-DFT) | Prediction of NMR, IR, and UV-Vis spectra benthamdirect.comrsc.org |
Integration into New Materials and Supramolecular Assemblies
The unique coordination properties of the phosphinic acid group make it an attractive building block for the construction of novel materials and supramolecular assemblies. This compound can serve as a versatile ligand for the creation of functional materials with applications in separation science, catalysis, and photonics.
Polymers containing phosphinic acid functionalities are gaining attention for their potential use as ion-exchange resins and chelating agents for metal separation. nih.govnih.govresearchgate.net These polymers can be synthesized by the polymerization of monomers containing a phosphinic acid group or by the post-functionalization of a pre-existing polymer. The presence of the phosphinic acid moiety imparts specific metal-binding properties to the polymer, allowing for the selective extraction of metal ions from aqueous solutions. nih.gov
Metal-Organic Frameworks (MOFs) are another class of materials where phosphinic acids are finding increasing use as organic linkers. nih.govrsc.orgelsevierpure.com By coordinating to metal ions, phosphinic acids can form porous, crystalline structures with high surface areas. These phosphonate-based MOFs are being investigated for applications in gas storage, separation, and heterogeneous catalysis. nih.govrsc.org The ability to tune the structure and functionality of the organic linker, for instance by using a methoxy-substituted phenylphosphinic acid, allows for the rational design of MOFs with specific properties.
In the realm of nanomaterials , monoalkyl phosphinic acids have been shown to be effective ligands for the synthesis of colloidal nanocrystals. acs.org They offer a reactivity that is intermediate between traditional carboxylate and phosphonate (B1237965) ligands, providing greater control over the growth and properties of the nanocrystals. acs.org This opens up new possibilities for the synthesis of high-quality quantum dots and nanorods with tailored optical and electronic properties.
Finally, the ability of phosphinic acids to participate in hydrogen bonding makes them valuable components in the construction of supramolecular assemblies . These ordered structures, held together by non-covalent interactions, are of interest for applications in molecular recognition, sensing, and the development of "smart" materials. The specific substitution pattern of this compound can be used to direct the formation of predictable supramolecular architectures.
Q & A
Q. What are the established synthetic routes for methoxy(phenyl)phosphinic acid, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or oxidation reactions. A common method involves reacting phenylphosphinic acid with methanol under acidic conditions, where the hydroxyl group is replaced by methoxy . Key parameters include:
- Catalyst choice : Protic acids (e.g., H₂SO₄) enhance electrophilicity at phosphorus.
- Temperature : Reactions at 60–80°C optimize substitution while minimizing side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Data Table :
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| PPh(O)OH + MeOH/H⁺ | 65–75 | >90 | |
| Oxidation of PPh(OCH₃)H | 50–60 | 85–90 |
Q. How can spectroscopic techniques validate the structure of this compound?
- ¹H/³¹P NMR : A singlet in ³¹P NMR at δ 25–30 ppm confirms the phosphinic acid structure. Methoxy protons appear as a singlet at δ 3.3–3.7 ppm .
- IR Spectroscopy : Strong P=O stretching at 1150–1250 cm⁻¹ and P–O–C absorption at 950–1050 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks at m/z 156–158 ([M–H]⁻) with fragmentation patterns matching methoxy and phenyl groups .
Q. What safety protocols are critical when handling this compound?
- Stability : Avoid heat (>100°C) and moisture to prevent hydrolysis to phenylphosphonic acid .
- Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄) and bases, releasing toxic phosphine gas .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in metal coordination?
Density Functional Theory (DFT) studies reveal:
- Binding affinity : The methoxy group lowers electron density at phosphorus, enhancing coordination with transition metals (e.g., Cu²⁺, Fe³⁺) compared to phenylphosphonic acid .
- Geometric parameters : Optimized bond angles (∠O–P–O ≈ 100°) favor tetrahedral coordination .
Data Table : Metal Complex Stability Constants (log K)
| Metal Ion | This compound | Phenylphosphonic Acid |
|---|---|---|
| Cu²⁺ | 8.2 | 7.5 |
| Fe³⁺ | 10.1 | 9.3 |
Q. What strategies resolve contradictions in reported catalytic activity of this compound derivatives?
Discrepancies arise from:
- Impurity effects : Trace phenylphosphonic acid (from hydrolysis) can skew catalytic data. Purity assays (HPLC, elemental analysis) are essential .
- Solvent polarity : Nonpolar solvents favor monomeric catalyst species, while polar solvents promote aggregation, reducing activity .
Methodological Recommendation : Use kinetic profiling under inert atmospheres to isolate intrinsic reactivity .
Q. How can retrosynthetic AI tools design novel derivatives of this compound for drug discovery?
AI platforms (e.g., Reaxys, Pistachio) suggest:
- Functionalization : Introduce substituents (e.g., –CF₃, –NH₂) at the phenyl ring via Suzuki coupling .
- Esterification : Replace the hydroxyl group with fluorinated alkyl chains to enhance bioavailability .
Case Study : Ethyl (hydroxyphenylmethyl)phenylphosphinate (95% purity) was synthesized via one-step esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
